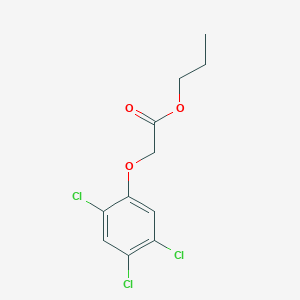

Propyl 2,4,5-trichlorophenoxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propyl 2,4,5-trichlorophenoxyacetate (PTCA) is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. It belongs to the family of phenoxy herbicides, which are known for their selective action against broadleaf weeds. PTCA is a potent herbicide that has been extensively studied for its chemical and biological properties.

Wirkmechanismus

Propyl 2,4,5-trichlorophenoxyacetate acts by disrupting the normal functioning of plant hormones such as auxins and cytokinins. It inhibits the activity of enzymes that are involved in the synthesis and transport of these hormones, leading to stunted growth and eventual death of the plant. Propyl 2,4,5-trichlorophenoxyacetate also affects the metabolism of plants by inhibiting the synthesis of proteins and nucleic acids.

Biochemische Und Physiologische Effekte

Propyl 2,4,5-trichlorophenoxyacetate has been shown to have both acute and chronic effects on plants. Acute exposure to Propyl 2,4,5-trichlorophenoxyacetate can cause wilting, chlorosis, and necrosis of the leaves, while chronic exposure can lead to reduced growth and yield. Propyl 2,4,5-trichlorophenoxyacetate has also been shown to affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and amino acids in plants.

Vorteile Und Einschränkungen Für Laborexperimente

Propyl 2,4,5-trichlorophenoxyacetate is a valuable tool for weed management in crops and has been extensively studied for its herbicidal properties. Its selective action against broadleaf weeds makes it a valuable tool for weed management in crops. However, the use of Propyl 2,4,5-trichlorophenoxyacetate in lab experiments is limited by its toxicity and potential for environmental contamination. Careful attention must be paid to the handling and disposal of Propyl 2,4,5-trichlorophenoxyacetate to prevent exposure to humans and the environment.

Zukünftige Richtungen

The future directions for research on Propyl 2,4,5-trichlorophenoxyacetate include the development of new formulations and delivery systems that reduce the potential for environmental contamination and improve the efficacy of the herbicide. The development of new herbicides with different modes of action that complement the action of Propyl 2,4,5-trichlorophenoxyacetate is also an area of active research. The use of genetic engineering to develop crops that are resistant to Propyl 2,4,5-trichlorophenoxyacetate is another potential area of research. Overall, the continued study of Propyl 2,4,5-trichlorophenoxyacetate and its mode of action will lead to the development of more effective and sustainable weed management strategies in agriculture.

Synthesemethoden

Propyl 2,4,5-trichlorophenoxyacetate is synthesized by the reaction of 2,4,5-trichlorophenol with chloroacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then esterified with propyl alcohol to produce Propyl 2,4,5-trichlorophenoxyacetate. The synthesis of Propyl 2,4,5-trichlorophenoxyacetate is a complex process that requires careful attention to reaction conditions and purity of reagents.

Wissenschaftliche Forschungsanwendungen

Propyl 2,4,5-trichlorophenoxyacetate has been extensively studied for its herbicidal properties and its mode of action. It has been shown to inhibit the growth of broadleaf weeds by interfering with the normal functioning of plant hormones. Propyl 2,4,5-trichlorophenoxyacetate is also known to affect the metabolism of plants by disrupting the synthesis of proteins and nucleic acids. Its selective action against broadleaf weeds makes it a valuable tool for weed management in crops.

Eigenschaften

CAS-Nummer |

1928-40-1 |

|---|---|

Produktname |

Propyl 2,4,5-trichlorophenoxyacetate |

Molekularformel |

C11H11Cl3O3 |

Molekulargewicht |

297.6 g/mol |

IUPAC-Name |

propyl 2-(2,4,5-trichlorophenoxy)acetate |

InChI |

InChI=1S/C11H11Cl3O3/c1-2-3-16-11(15)6-17-10-5-8(13)7(12)4-9(10)14/h4-5H,2-3,6H2,1H3 |

InChI-Schlüssel |

KQPZLIOOEZZUFO-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |

Kanonische SMILES |

CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |

Andere CAS-Nummern |

1928-40-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)

![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)

![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)